molecular formula C4H6Br2O2 B3024268 trans-2,3-Dibromo-2-butene-1,4-diol CAS No. 21285-46-1

trans-2,3-Dibromo-2-butene-1,4-diol

Cat. No.: B3024268
CAS No.: 21285-46-1
M. Wt: 245.9 g/mol
InChI Key: MELXIJRBKWTTJH-ONEGZZNKSA-N
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Description

trans-2,3-Dibromo-2-butene-1,4-diol: is an organic compound with the molecular formula C4H6Br2O2 . It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone. This compound is often used in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of 2-butene-1,4-diol. The reaction is carried out in the presence of bromine (Br2) under controlled conditions to ensure the formation of the trans isomer. The reaction can be represented as follows:

HOCH2CH=CHCH2OH+Br2HOCH2C(Br)=C(Br)CH2OH\text{HOCH}_2\text{CH=CHCH}_2\text{OH} + \text{Br}_2 \rightarrow \text{HOCH}_2\text{C(Br)=C(Br)CH}_2\text{OH} HOCH2​CH=CHCH2​OH+Br2​→HOCH2​C(Br)=C(Br)CH2​OH

The reaction is usually conducted at low temperatures to prevent the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of efficient bromination techniques and purification methods ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: trans-2,3-Dibromo-2-butene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2,3-Dibromo-2-butene-1,4-diol is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and polymers .

Biology: The compound is used in biochemical research to study the effects of brominated compounds on biological systems. It serves as a model compound for investigating the interactions of brominated molecules with enzymes and other biomolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial and anticancer properties .

Industry: The compound is used as a corrosion inhibitor in industrial applications. It is also employed in the production of flame retardants and other specialty chemicals .

Mechanism of Action

The mechanism of action of trans-2,3-Dibromo-2-butene-1,4-diol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of protein function. The hydroxyl groups in the compound can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: trans-2,3-Dibromo-2-butene-1,4-diol is unique due to its specific trans configuration and the presence of both bromine and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various applications .

Properties

IUPAC Name

(E)-2,3-dibromobut-2-ene-1,4-diol
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InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
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InChI Key

MELXIJRBKWTTJH-ONEGZZNKSA-N
Source PubChem
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Canonical SMILES

C(C(=C(CO)Br)Br)O
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Isomeric SMILES

C(/C(=C(/CO)\Br)/Br)O
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Molecular Formula

C4H6Br2O2
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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DSSTOX Substance ID

DTXSID3024942
Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Molecular Weight

245.90 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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CAS No.

3234-02-4, 21285-46-1
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Melting Point

234 to 237 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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